![molecular formula C6H4N4O3 B2670996 7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid CAS No. 13958-53-7](/img/structure/B2670996.png)
7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
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Overview
Description
7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One prevalent method includes the annulation of the pyrazole ring by the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by dehydration and dehydrogenation of the cycloadduct . This reaction can proceed under heating in ethanol or under acid/base catalysis conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve solvents like ethanol or dimethyl sulfoxide and may require heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various cellular processes.
Industry: The compound’s derivatives are explored for their potential use in developing new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine: Exhibits potent PI3Kδ inhibitory activity.
Uniqueness
7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid stands out due to its specific structural features that confer unique binding properties and biological activities. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research .
Biological Activity
7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a keto group at the 7-position and a carboxylic acid at the 3-position, which contribute to its interaction with various biological targets.
Structural Characteristics
The compound is characterized by a pyrazolo-pyrimidine core structure, which allows for diverse interactions with biological systems. Its molecular formula is C8H8N4O3, and it has been synthesized through various methods, including scaffold hopping strategies that leverage its low-energy conformations for enhanced biological activity .
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
-
Cyclin-dependent Kinase (CDK) Inhibition :
- The compound effectively binds to CDK2, an essential enzyme involved in cell cycle regulation. Molecular docking studies have shown favorable interactions with the active sites of CDK2, suggesting its potential as an anticancer agent .
-
Antibacterial Properties :
- Preliminary studies have reported antibacterial activities against various strains, indicating its potential as a lead compound for developing new antibiotics .
- Antiviral Activity :
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their associated biological activities:
Compound Name | Structure | Biological Activity |
---|---|---|
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,2-c]pyrimidinone | Structure | Anticancer activity |
1-Methyl-7-oxo-5-(2-n-propoxyphenyl)-1,6-dihydro-1H-pyrazolo[4,3-d]pyrimidine | Structure | Phosphodiesterase inhibition |
Pyrazolo[3,4-d]pyrimidinones | - | Various biological activities including anti-inflammatory effects |
These compounds share structural similarities with this compound but exhibit varied biological profiles due to differences in functional group arrangements .
The mechanism of action for this compound primarily involves its interaction with CDKs. By inhibiting these kinases, the compound can disrupt cell cycle progression in cancer cells. Additionally, the presence of the carboxylic acid group may enhance solubility and bioavailability, making it a promising candidate for drug development .
Case Studies
Recent studies have focused on synthesizing derivatives of this compound to enhance its pharmacological properties. For instance:
Properties
IUPAC Name |
7-oxo-2,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-5-3-2(7-1-8-5)4(6(12)13)10-9-3/h1H,(H,9,10)(H,12,13)(H,7,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGANJUVAHAGWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2C(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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